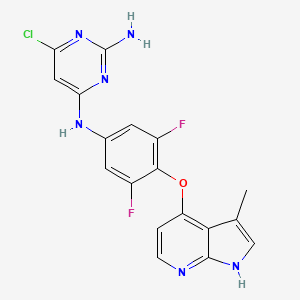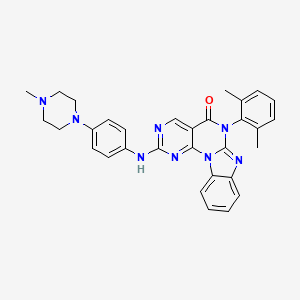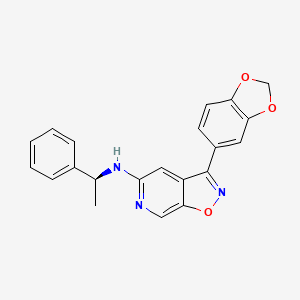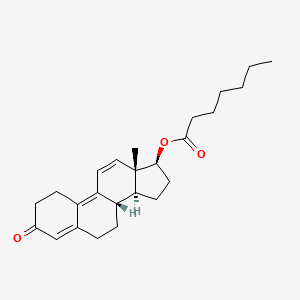
Trenbolone Enanthate
Vue d'ensemble
Description
Trenbolone Enanthate, known by the nickname Trenabol, is a synthetic and injected anabolic–androgenic steroid and a derivative of nandrolone. It is the C17β enanthate ester and a long-acting prodrug of trenbolone. This compound was never approved for medical or veterinary use but is used in scientific research and has been sold on the internet black market as a designer steroid for bodybuilders and athletes .
Applications De Recherche Scientifique
Trenbolone Enanthate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of anabolic steroids.
Biology: Investigated for its effects on muscle growth and metabolism in animal models.
Medicine: Studied for its potential therapeutic effects in conditions such as muscle wasting and osteoporosis.
Industry: Used in the development of performance-enhancing drugs and supplements
Mécanisme D'action
Target of Action
Trenbolone Enanthate, a synthetic and injected anabolic–androgenic steroid (AAS), primarily targets the androgen receptors in muscle cells . These receptors play a crucial role in the development and maintenance of male characteristics and muscle growth .
Mode of Action
This compound binds to the androgen receptors, stimulating both anabolic (muscle building) and androgenic (development of male characteristics) effects . This interaction leads to increased protein synthesis rates, which is the process by which cells build proteins, the building blocks of muscle tissue .
Biochemical Pathways
This compound affects several biochemical pathways. It increases protein synthesis and nitrogen retention in muscle tissue . It also enhances the production of insulin-like growth factor 1 (IGF-1), a hormone that plays a vital role in muscle growth . Furthermore, this compound can bind with the glucocorticoid receptor, aiding the muscle-building process .
Pharmacokinetics
This compound is a long-acting prodrug of trenbolone, with a half-life of approximately 11 days . It is administered as an ester conjugate to prolong its elimination half-life . Plasma lipases then cleave the ester group in the bloodstream, leaving free trenbolone . Its bioavailability is approximately 80-100% when administered intramuscularly .
Result of Action
The binding of this compound to androgen receptors triggers a range of effects that help build muscle. It significantly increases protein synthesis rates, leading to muscle mass gain . It also improves nitrogen retention in muscle tissue, creating a more anabolic environment in the body . Moreover, it stimulates the production of red blood cells, enhancing oxygen delivery to muscles for improved endurance and performance .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action may vary depending on the individual’s metabolic rate, overall health status, and the presence of other substances in the body. It’s also worth noting that this compound is a potent anabolic steroid and can have several potential side effects stemming from its particularly strong androgenic properties and its regulation on human hormones .
Analyse Biochimique
Biochemical Properties
Trenbolone Enanthate is a potent anabolic androgenic steroid, possessing 500 times more anabolic and androgenic steroid than testosterone . Trenbolone compounds contain the Trenbolone hormone attached to an ester (Enanthate), which helps control the hormone-releasing activity .
Cellular Effects
This compound has several potential side effects stemming from its particularly strong androgenic properties and its regulation on human hormones . It increases protein synthesis, red blood cell production, and nitrogen retention, which all lead to significant muscle gains . By its precise nature, this compound will greatly promote the release of the potent peptide hormone IGF-1; a massively, naturally produced anabolic hormone .
Molecular Mechanism
This compound is administered as a prodrug as an ester conjugate such as trenbolone acetate, this compound, or trenbolone cyclohexylmethylcarbonate . Plasma lipases then cleave the ester group in the bloodstream leaving free trenbolone .
Temporal Effects in Laboratory Settings
In a study, one single dose of 10 mg of 5-fold deuterated trenbolone was administered to a healthy male volunteer and urine samples were collected for 30 days . Four metabolites, tentatively attributed to trenbolone-diketone and a 2-fold dehydrogenation product of trenbolone-diol, eliminated both as glucuronide and sulfate, were found to complement the existing urinary trenbolone metabolic pattern, offering detection windows of 6, respectively 5 days .
Dosage Effects in Animal Models
In a study conducted on male F344 rats, all this compound doses and supraphysiological testosterone-enanthate augmented androgen-sensitive levator ani/bulbocavernosus muscle mass by 35–40% above shams . The lowest doses of this compound successfully maintained prostate mass and hemoglobin concentrations at sham levels in both intact and orchiectomized animals .
Metabolic Pathways
This compound, unlike testosterone, does not undergo tissue-specific 5-reduction to form more potent androgens . This property of this compound may have SARM-like actions .
Transport and Distribution
This compound is administered intramuscularly . It is a long-acting prodrug of trenbolone , which means it is converted into its active form in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trenbolone Enanthate involves several steps:
Etherification Reaction: Adding methanol, acetyl chloride, and oestrogenic steroid-4,9-diene-3,17-dione into a reaction tank, stirring, regulating the pH value, carrying out vacuum filtration, washing with water, and centrifuging.
Reduction Reaction: Adding potassium borohydride, stirring, regulating the pH value, washing with water, and concentrating.
Hydrolysis Reaction: Adding methanol and hydrochloric acid, dotting the plate, regulating the pH value, concentrating, adding dichloromethane to be dissolved, washing with water, and dehydrating.
Dehydrogenation Reaction: Rinsing with dichloromethane, adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, dotting the plate, carrying out vacuum filtration, washing with water, concentrating, cooling, and drying to obtain trenbolone.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols.
Comparaison Avec Des Composés Similaires
Trenbolone Acetate: A shorter-acting ester of trenbolone, commonly used for its rapid onset of action.
Trenbolone Hexahydrobenzylcarbonate (Parabolan): A longer-acting ester of trenbolone, known for its sustained release and prolonged effects.
Nandrolone Decanoate (Deca-Durabolin): A derivative of nandrolone, similar in structure but with different pharmacokinetic properties .
Uniqueness: Trenbolone Enanthate is unique due to its long-acting nature and strong binding affinity to androgen receptors. It is five times more anabolic than testosterone, making it highly effective for muscle growth and strength gains. Unlike other anabolic steroids, this compound does not aromatize to estrogen, reducing the risk of estrogenic side effects .
Propriétés
IUPAC Name |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h14-16,21-23H,3-13H2,1-2H3/t21-,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFRISGULOJBX-FVEXOFTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001046847 | |
| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629618-98-9 | |
| Record name | (17β)-17-[(1-Oxoheptyl)oxy]estra-4,9,11-trien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629618-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone enanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629618989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRENBOLONE ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF02TM6THR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



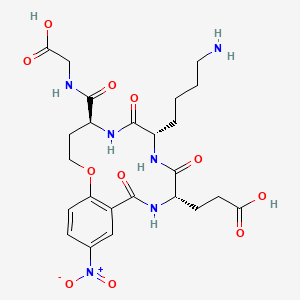
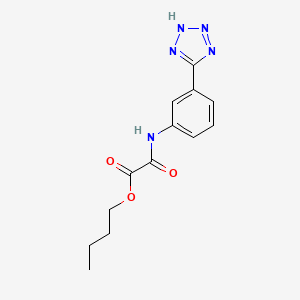


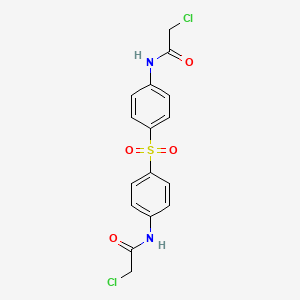
![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)
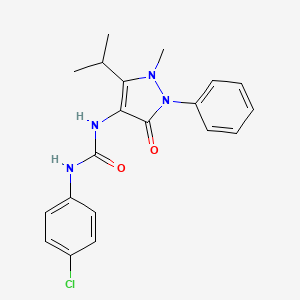
![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)
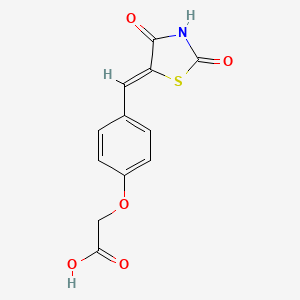
![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)
